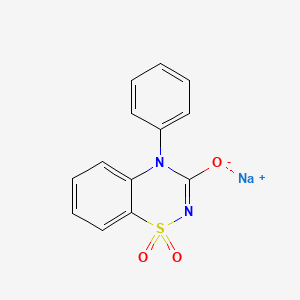

4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt” is a chemical compound with the molecular formula C13H10N2NaO3S . It is listed in various chemical databases .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H10N2NaO3S . The exact structure would require more detailed information such as spectroscopic data .Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.28487 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .Scientific Research Applications

Synthesis and Structural Studies

- A study by Schläpfer-Dähler et al. (1984) explored the synthesis of a novel heterocyclic product through the reaction of 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide with other compounds. This process was analyzed using X-ray crystallography, providing insights into the molecular structure of the resulting compound (Schläpfer-Dähler et al., 1984).

Chemical Transformations and Mechanisms

- Szabo et al. (1988) investigated the oxidation of related benzothiazine compounds, examining the resulting ring transformations and proposing a mechanism for these changes. This research contributes to the understanding of the chemical behavior of benzothiazine derivatives under different conditions (Szabo et al., 1988).

Synthesis Techniques and Properties

- Chernykh et al. (1976) focused on the synthesis of benzothiadiazine derivatives, including studies on their hydrolysis and other chemical properties. This research provides valuable insights into the synthesis processes and chemical characteristics of these compounds (Chernykh et al., 1976).

Novel Synthesis Methods

- Ivanova et al. (2012) developed a novel method for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides, demonstrating the potential for new approaches in synthesizing these compounds. The study highlights advancements in the field of chemical synthesis related to benzothiadiazine derivatives (Ivanova et al., 2012).

Potential Biological Activities

- Zia-ur-Rehman et al. (2009) explored the synthesis of novel benzothiazine derivatives with potential biological activities. This study provides a foundation for future research into the possible applications of these compounds in various biological contexts (Zia-ur-Rehman et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-3-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S.Na/c16-13-14-19(17,18)12-9-5-4-8-11(12)15(13)10-6-2-1-3-7-10;/h1-9H,(H,14,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJHIVJBKYRVIV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)N=C2[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N2NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2428995.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428997.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)

![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)